

Determining the Antifungal Activity of Reveromycin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reveromycin C**

Cat. No.: **B15601952**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of **Reveromycin C** against a variety of fungal pathogens. The protocols outlined below are based on established methodologies and are intended to ensure accuracy and reproducibility in antifungal susceptibility testing.

Introduction to Reveromycin C

Reveromycin C is a polyketide antibiotic belonging to the reveromycin family, which are known for their diverse biological activities. A key characteristic of reveromycins is their pH-dependent antifungal efficacy. The mechanism of action for the closely related Reveromycin A has been identified as the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis.^{[1][2][3]} This mode of action suggests that **Reveromycin C** likely disrupts fungal growth by interfering with this essential cellular process.

Quantitative Data Summary

The antifungal activity of **Reveromycin C** and its analogs is significantly influenced by the pH of the surrounding environment, with greater potency observed under acidic conditions. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for **Reveromycin** compounds against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of **Reveromycin C** and Analogs against Pathogenic Fungi

Fungal Species	Reveromycin Analog	MIC (μ g/mL)	pH	Reference
Candida albicans	Reveromycin A	3 μ M	3.0	

Note: Data for **Reveromycin C** is limited in the public domain. The provided data for Reveromycin A highlights the pH-dependent nature of this class of compounds.

Experimental Protocols

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is specifically tailored for assessing the antifungal activity of a pH-dependent compound like **Reveromycin C**.

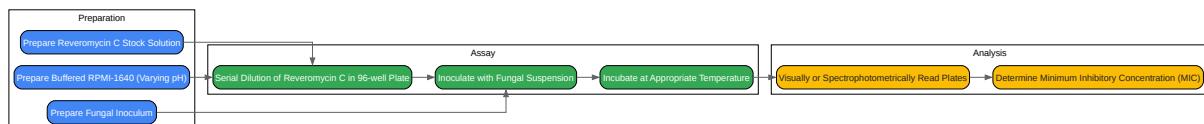
3.1.1. Materials

- **Reveromycin C**
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer
- Fungal isolates (e.g., *Candida albicans*, *Aspergillus fumigatus*, *Cryptococcus neoformans*, *Trichophyton rubrum*)
- Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer

- Sterile saline (0.85%)
- 0.5 McFarland standard
- Incubator

3.1.2. Preparation of Media and Reagents

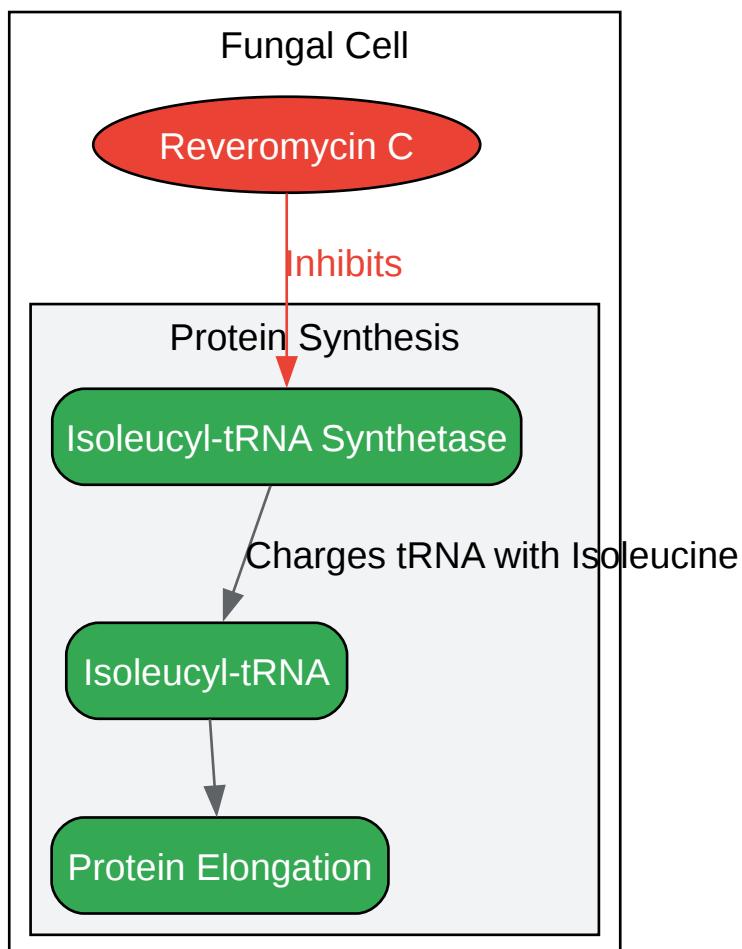
- **Reveromycin C** Stock Solution: Prepare a stock solution of **Reveromycin C** in DMSO at a concentration of 10 mg/mL.
- Buffered RPMI-1640 Medium: Prepare RPMI-1640 medium buffered with MOPS to the desired pH (e.g., pH 4.0, 5.5, and 7.0) to assess the pH-dependent activity of **Reveromycin C**.^{[4][5]} Sterilize by filtration.
- Fungal Inoculum Preparation:
 - Subculture the fungal isolates onto SDA plates and incubate at the appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) to obtain fresh, viable cultures.
 - For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately $1-5 \times 10^6$ CFU/mL. Dilute this suspension in the buffered RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
 - For molds, harvest conidia from a mature culture by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of $0.4-5 \times 10^4$ conidia/mL.


3.1.3. Assay Procedure

- Serial Dilutions: Perform a two-fold serial dilution of the **Reveromycin C** stock solution in the buffered RPMI-1640 medium in the 96-well microtiter plates to achieve a final concentration range appropriate for the expected MIC.
- Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted **Reveromycin C**.

- Controls:
 - Growth Control: A well containing the fungal inoculum and buffered RPMI-1640 medium without **Reveromycin C**.
 - Sterility Control: A well containing only the buffered RPMI-1640 medium.
- Incubation: Incubate the plates at the optimal temperature for the specific fungal species for 24-72 hours.
- MIC Determination: The MIC is defined as the lowest concentration of **Reveromycin C** that causes a significant inhibition of visible growth compared to the growth control. For some fungi, this may be a 50% or 90% reduction in turbidity as determined visually or spectrophotometrically.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Determining the MIC of **Reveromycin C**.

Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Inhibition of Protein Synthesis by **Reveromycin C**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH Signaling in Human Fungal Pathogens: a New Target for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH and concentration on the postantifungal effect and on the effects of sub-MIC concentrations of 4 antifungal agents on previously treated Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Determining the Antifungal Activity of Reveromycin C: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601952#determining-reveromycin-c-minimum-inhibitory-concentration-mic-against-fungi>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com